molecular formula C16H14N2O3S B13151548 (2S)-3-(1H-indol-3-yl)-2-(thiophen-2-ylformamido)propanoic acid

(2S)-3-(1H-indol-3-yl)-2-(thiophen-2-ylformamido)propanoic acid

Cat. No.: B13151548
M. Wt: 314.4 g/mol
InChI Key: VNGXKEANYZLWEY-ZDUSSCGKSA-N
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Description

(2S)-3-(1H-indol-3-yl)-2-(thiophen-2-ylformamido)propanoic acid is a complex organic compound that features both indole and thiophene moieties. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the thiophene ring is known for its electron-rich properties, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(1H-indol-3-yl)-2-(thiophen-2-ylformamido)propanoic acid typically involves the coupling of an indole derivative with a thiophene derivative. One common method is the DCC-mediated coupling (using N,N’-dicyclohexylcarbodiimide) between a carboxylic acid and an amine . This method is widely used for the preparation of amides, esters, and anhydrides.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(1H-indol-3-yl)-2-(thiophen-2-ylformamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols or amines.

Scientific Research Applications

(2S)-3-(1H-indol-3-yl)-2-(thiophen-2-ylformamido)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-3-(1H-indol-3-yl)-2-(thiophen-2-ylformamido)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-3-(1H-indol-3-yl)-2-(thiophen-2-ylformamido)propanoic acid apart is the combination of the indole and thiophene rings, which imparts unique electronic and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

(2S)-3-(1H-indol-3-yl)-2-(thiophen-2-ylformamido)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with thiophene-based amides. The process often requires careful control of reaction conditions to optimize yield and purity. For instance, one study demonstrated a successful reaction using various Brønsted acids under reflux conditions, yielding the desired product with moderate efficiency .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The minimum inhibitory concentration (MIC) values indicate that it is particularly potent against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Emerging research also points to neuroprotective effects of this compound. In animal models of neurodegenerative diseases, such as Alzheimer's, this compound has been shown to reduce oxidative stress and inflammation in neuronal tissues. Behavioral tests indicated improvements in cognitive function following treatment with this compound .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer effectsInduced apoptosis in breast cancer cells; cell cycle arrest observed
Study 2Test antimicrobial propertiesEffective against S. aureus and E. coli with low MIC values
Study 3Assess neuroprotective effectsReduced oxidative stress; improved cognitive function in animal models

The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may modulate key signaling pathways involved in apoptosis and inflammation, including the NF-kB pathway and caspase activation cascades .

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(thiophene-2-carbonylamino)propanoic acid

InChI

InChI=1S/C16H14N2O3S/c19-15(14-6-3-7-22-14)18-13(16(20)21)8-10-9-17-12-5-2-1-4-11(10)12/h1-7,9,13,17H,8H2,(H,18,19)(H,20,21)/t13-/m0/s1

InChI Key

VNGXKEANYZLWEY-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CS3

Origin of Product

United States

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